molecular formula C9H7BrF2O2 B1413106 Methyl 2-bromo-6-(difluoromethyl)benzoate CAS No. 1806632-94-9

Methyl 2-bromo-6-(difluoromethyl)benzoate

Cat. No. B1413106
CAS RN: 1806632-94-9
M. Wt: 265.05 g/mol
InChI Key: XBRNISZBYIPUGK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-(difluoromethyl)benzoate is a research chemical . Its molecular formula is C9H7BrF2O2 and it has a molecular weight of 265.05 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with bromo and difluoromethyl substituents at the 2 and 6 positions, respectively .

Scientific Research Applications

  • Crystal Structure Analysis :Methyl 2-bromo-6-(difluoromethyl)benzoate is used in the study of crystal structures. The analysis of these structures contributes to our understanding of molecular interactions and the design of new materials. For instance, the crystal structures of certain bromo–hydroxy–benzoic acid derivatives have been explored, emphasizing the role of hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

  • Synthetic Chemistry :This compound is instrumental in synthetic chemistry, particularly in the synthesis of complex molecules. It has been used in the creation of compounds like d-forosamine, demonstrating its utility in crafting molecules with potential pharmaceutical applications (Baer & Hanna, 1981).

  • Organic Synthesis with Ionic Liquids :this compound plays a significant role in the synthesis of benzo[c]chromen-6-ones using ionic liquids. This approach highlights the use of alternative solvents in organic synthesis, which can be more environmentally friendly and efficient (Kemperman et al., 2006).

  • Photoactive Material Synthesis :Researchers have synthesized and characterized photoactive materials using this compound. The study of such materials is crucial for advancing photonic technologies and understanding light-matter interactions (Sylvester & Benedict, 2021).

  • Corrosion Inhibition Research :this compound has been explored in the context of corrosion inhibition, particularly in steel. Understanding its effectiveness can lead to better protective measures in various industrial applications (Arrousse et al., 2021).

  • Antimicrobial Activity :The synthesis and antimicrobial activity of compounds related to this compound have been studied. This research is vital in discovering new antimicrobial agents and understanding their mechanisms of action (Patel, Mistry, & Desai, 2006).

properties

IUPAC Name

methyl 2-bromo-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNISZBYIPUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.